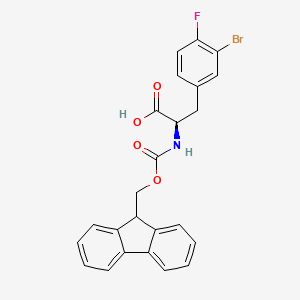
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fourth position of the phenylalanine ring. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Fluorination: The protected amino acid undergoes bromination and fluorination reactions. Bromine and fluorine atoms are introduced at the third and fourth positions of the phenyl ring, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further functionalization.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Selectfluor: Used for fluorination.
Piperidine: Used for Fmoc deprotection.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various derivatives can be formed.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Aplicaciones Científicas De Investigación
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biochemical Studies: The compound is employed in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds and bioactive peptides.
Mecanismo De Acción
The mechanism of action of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Fmoc group protects the amino group during synthesis and is removed to reveal the active amino acid .
Comparación Con Compuestos Similares
Similar Compounds
- N-Fmoc-3-bromo-4-chloro-D-phenylalanine
- N-Fmoc-3-bromo-2-fluoro-D-phenylalanine
- N-Fmoc-4-bromo-3-fluoro-D-phenylalanine
Uniqueness
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C24H19BrFNO4 |
|---|---|
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
(2R)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Clave InChI |
BMFFJEKLSVVFDJ-JOCHJYFZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)Br)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















